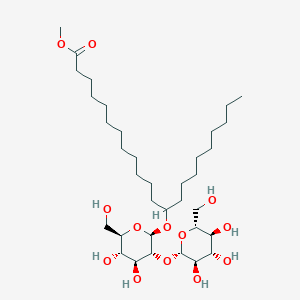

Methyl 13-sophorosyloxydocosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

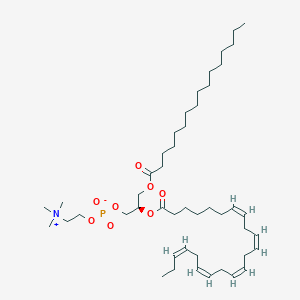

Methyl 13-sophorosyloxydocosanoate is a sophorolipid, a methyl ester and a sophoroside.

Applications De Recherche Scientifique

Characterization and Production

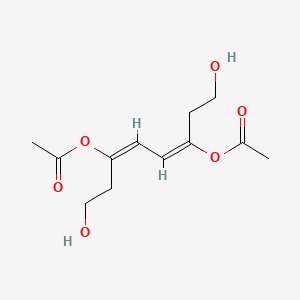

- Characterization of Glycolipids : Methyl 13-sophorosyloxydocosanoate has been studied in the characterization of glycolipids from Candida Bogoriensis. These studies involve quantifying carbohydrate, acetate, hydroxy acid, and using chromatography and mass spectrometry techniques for analysis (Esders & Light, 1972).

Enzymatic Activity and Metabolism

- Acetyltransferase Activity : Research on acetyl-coenzyme A: 13-sophorosyloxydocosanoic acid acetyltransferase from Candida Bogoriensis shows its role in acetylating the sophorosyl group, producing monoacetate and diacetate derivatives. This enzyme has implications for studying lipid metabolism and enzymatic functions in organisms (Bucholtz & Light, 1976).

Biochemical Studies

- Hydrolysis by Esterases : Studies on the hydrolysis of 13-sophorosyloxydocosanoic acid esters by acetyl- and carboxylesterases isolated from Candida Bogoriensis provide insight into the biochemical processing of glycolipids. These studies contribute to understanding the metabolic pathways and enzyme specificities in microorganisms (Bucholtz & Light, 1976).

Implications in Natural Product Chemistry

- Comparison with Natural Hydroxy Acids : The comparison of synthetic methyl 13-D- and 13-L-hydroxydocosanoates with the natural product from Candida bogoriensis (which has the L-configuration) offers insights into the stereochemistry of natural hydroxy acids. This research is crucial for understanding the structural properties of bioactive molecules (Tulloch, 1968).

Nutritional and Pharmacological Studies

- Absorption and Metabolism in Rats : A study comparing the absorption and metabolism of quercetin-3-O-sophoroside with quercetin aglycone in rats suggests significant implications for understanding the biological activity and pharmacokinetics of such compounds in nutrition and medicine (Wang, Berhow, Black, & Jeffery, 2019).

Synthesis and Chemical Analysis

- Synthetic Analogues : Research on synthetic analogues of methyl 13-sophorosyloxydocosanoate provides insights into the development of new chemical compounds with potential applications in various fields including medicinal chemistry and materials science (Lovey & Pawson, 1981).

Propriétés

Nom du produit |

Methyl 13-sophorosyloxydocosanoate |

|---|---|

Formule moléculaire |

C35H66O13 |

Poids moléculaire |

694.9 g/mol |

Nom IUPAC |

methyl 13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoate |

InChI |

InChI=1S/C35H66O13/c1-3-4-5-6-10-13-16-19-24(20-17-14-11-8-7-9-12-15-18-21-27(38)44-2)45-35-33(31(42)29(40)26(23-37)47-35)48-34-32(43)30(41)28(39)25(22-36)46-34/h24-26,28-37,39-43H,3-23H2,1-2H3/t24?,25-,26-,28-,29-,30+,31+,32-,33-,34+,35-/m1/s1 |

Clé InChI |

NKQRPULMZRZDJA-IPORWCFUSA-N |

SMILES isomérique |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)

![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)